

Spectroscopic Data of 6-Hydroxycoumarin: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	6-hydroxy-2H-chromen-2-one	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-hydroxycoumarin, a key scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and characterization of 6-hydroxycoumarin and its derivatives in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for 6-hydroxycoumarin and its close analog, 6-hydroxy-4-methylcoumarin.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data of 6-Hydroxy-4-methylcoumarin (DMSO-d₆)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data for 6-hydroxy-4- methylcoumarin is presented as a close analog.			
~9.5 (broad)	S	1H	-OH
7.55	d	1H	H-5
7.20	dd	1H	H-7
7.10	d	1H	H-8
6.15	S	1H	H-3
2.40	S	3H	-СНз

Note: Data for 6-hydroxy-4-methylcoumarin is provided as a representative example due to the limited availability of fully assigned ¹H NMR data for the unsubstituted 6-hydroxycoumarin in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data of 6-Hydroxycoumarin (Pyridine-d₅)[1]



Chemical Shift (δ) ppm	Assignment
161.2	C-2
115.0	C-3
144.1	C-4
148.9	C-4a
118.2	C-5
155.2	C-6
117.5	C-7
119.8	C-8
149.7	C-8a

Experimental Protocols for NMR Spectroscopy

A general protocol for acquiring NMR spectra of coumarin derivatives is as follows:

- Sample Preparation: Dissolve 5-10 mg of the 6-hydroxycoumarin sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Pyridine-d₅) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
 - Pulse Sequence: A standard single-pulse sequence is typically used.
 - Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay: A delay of 1-2 seconds between scans is recommended.



- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
 - Spectral Width: A wider spectral width is required to cover the carbon chemical shifts (e.g., 0-200 ppm).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
 - Relaxation Delay: A 2-second relaxation delay is appropriate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Bands for a Substituted 6-Hydroxycoumarin Derivative[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data for 6-hydroxy-4-methyl- 5,7-(bis-p- chlorophenylazo)coumarin is presented as a representative example.		
3441-3359	Strong, Broad	O-H stretch (phenolic)
1604-1632	Strong	C=O stretch (lactone)
1581-1496	Medium-Strong	C=C stretch (aromatic)
1331-1225	Medium	C-O stretch (lactone/phenol)

Experimental Protocol for IR Spectroscopy



The Attenuated Total Reflectance (ATR) or KBr pellet method can be used to obtain the IR spectrum of solid 6-hydroxycoumarin.

· ATR Method:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Method:

- Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

The nominal mass of 6-hydroxycoumarin is 162 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M^+) at m/z 162.

Table 4: Expected Mass Spectrometry Fragmentation of 6-Hydroxycoumarin[3][4]



m/z	Proposed Fragment
162	[M] ⁺ (Molecular Ion)
134	[M - CO]+
106	[M - 2CO]+
78	[C ₆ H ₆] ⁺ (Benzene radical cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

The fragmentation of coumarins typically involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring, followed by subsequent losses of another CO molecule or other small fragments.[3] For hydroxycoumarins, the fragmentation pattern can provide information about the position of the hydroxyl group.

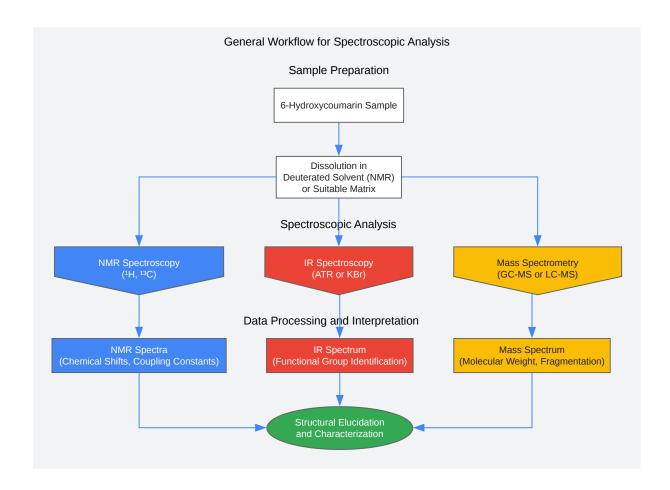
Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 6-hydroxycoumarin.





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Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of 6-hydroxycoumarin.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamopen.com [benthamopen.com]
- 4. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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